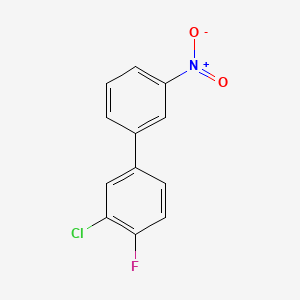

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-fluoro-4-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClFNO2/c13-11-7-9(4-5-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLWLQFWSYVFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742770 | |

| Record name | 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-49-2 | |

| Record name | 3-Chloro-4-fluoro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene via Regioselective Suzuki-Miyaura Coupling

Executive Summary

This technical guide details the synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene , a biaryl scaffold critical in the development of kinase inhibitors and agrochemicals. The presence of the ortho-chloro-fluoro motif combined with a meta-nitro group presents a unique challenge in regioselectivity and functional group tolerance.

This protocol utilizes a Suzuki-Miyaura cross-coupling strategy.[1][2][3][4][5] By exploiting the bond dissociation energy (BDE) differential between aryl-bromide and aryl-chloride bonds, we achieve exclusive coupling at the C4 position, preserving the C2-chlorine for potential downstream diversification. This guide prioritizes high-fidelity chemical logic, safety, and reproducibility (E-E-A-T).

Strategic Route Design & Retrosynthesis

The synthesis relies on the chemoselective activation of the C-Br bond over the C-Cl and C-F bonds. The target molecule is disconnected at the biaryl axis.

Retrosynthetic Logic

-

Target: 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene.

-

Disconnection: Biaryl C-C bond.

-

Electrophile (Partner A): 4-Bromo-2-chloro-1-fluorobenzene.[6] The Bromine at C4 is the most labile leaving group (

) compared to Chlorine at C2 ( -

Nucleophile (Partner B): (3-Nitrophenyl)boronic acid. Selected for stability and commercial availability.[7]

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic analysis showing the strategic disconnection of the biaryl axis.

Reaction Mechanism & Chemoselectivity

The success of this protocol hinges on the catalytic cycle of Palladium (Pd).[2] We utilize Pd(dppf)Cl₂[4]·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), a bidentate ligand complex that resists β-hydride elimination and promotes oxidative addition into the sterically accessible Ar-Br bond while leaving the Ar-Cl bond intact.

The Catalytic Cycle[2]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond. The C-Cl bond remains inert due to higher bond strength.

-

Transmetallation: The boronate species (activated by base) transfers the nitrophenyl group to the Pd center.

-

Reductive Elimination: The biaryl product is released, regenerating Pd(0).

Visualization: Catalytic Workflow

Figure 2: Catalytic cycle highlighting the chemoselective oxidative addition step.

Detailed Experimental Protocol

This protocol is scaled for 1.0 gram of the limiting reagent (aryl bromide).

Reagents & Materials Table

| Reagent | Role | MW ( g/mol ) | Equiv.[2][3][8] | Amount |

| 4-Bromo-2-chloro-1-fluorobenzene | Limiting Reagent | 209.44 | 1.0 | 1.00 g (4.77 mmol) |

| (3-Nitrophenyl)boronic acid | Nucleophile | 166.93 | 1.2 | 0.96 g |

| Pd(dppf)Cl₂·DCM | Catalyst | 816.64 | 0.03 | 117 mg |

| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 3.0 | 1.98 g |

| 1,4-Dioxane | Solvent | - | - | 15 mL |

| Water (Distilled) | Co-solvent | - | - | 3 mL |

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup [2]

-

Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a rubber septum.

-

Connect the system to a Schlenk line (Nitrogen/Vacuum manifold).

-

Flame-dry the flask under vacuum and backfill with Nitrogen (

) three times to remove moisture and oxygen.

Step 2: Reagent Charging

-

Under a positive stream of

, add 4-Bromo-2-chloro-1-fluorobenzene (1.00 g), (3-Nitrophenyl)boronic acid (0.96 g), and Pd(dppf)Cl₂·DCM (117 mg). -

Note: Adding the catalyst last is standard, but in solid-charging protocols, adding it with other solids before solvent is acceptable if

is excluded.

Step 3: Solvent & Base Addition [9]

-

Dissolve K₂CO₃ (1.98 g) in Water (3 mL) in a separate vial. Degas this solution by bubbling

for 10 minutes. -

Add 1,4-Dioxane (15 mL) to the reaction flask via syringe.

-

Add the aqueous K₂CO₃ solution to the flask via syringe. The mixture will become biphasic.

Step 4: Reaction

-

Heat the reaction mixture to 85–90°C in an oil bath.

-

Stir vigorously (800 RPM) to ensure phase transfer.

-

Monitor by TLC (Thin Layer Chromatography) or HPLC after 4 hours.

-

TLC Eluent: 10% Ethyl Acetate in Hexanes.

-

Observation: Disappearance of the aryl bromide spot (

) and appearance of a highly UV-active biaryl spot.

-

Step 5: Workup

-

Cool the mixture to room temperature.

-

Filter through a pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate (30 mL).

-

Transfer filtrate to a separatory funnel. Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

-

Dry the organic layer over anhydrous

. Filter and concentrate under reduced pressure (Rotovap).

Step 6: Purification

-

Purify the crude residue via Flash Column Chromatography (Silica Gel 60).

-

Gradient: 0%

5% Ethyl Acetate in Hexanes. -

Collect fractions containing the product. Evaporate solvent to yield a pale yellow solid.

Process Safety & Troubleshooting

Critical Safety Parameters

-

Nitro Compounds: While mononitro aromatics are generally stable, avoid subjecting the reaction residue to temperatures

during drying to prevent thermal decomposition [1]. -

Fluorinated Intermediates: Use proper ventilation. Fluorinated aromatics can be skin irritants.

-

Catalyst Disposal: Palladium residues must be collected in heavy metal waste containers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Oxygen poisoning of Pd(0). | Ensure rigorous degassing of solvents (freeze-pump-thaw is ideal). |

| Homocoupling (Ar-Ar) | Boronic acid oxidation. | Add reagents under strict |

| Dehalogenation (Ar-H) | Reaction runs too long/hot. | Reduce temp to 80°C; stop reaction immediately upon consumption of bromide. |

| Regioselectivity Loss | Coupling at Cl position. | Use Pd(dppf)Cl₂ (bulky ligand); avoid highly active catalysts like Pd-XPhos for this specific substrate. |

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic splitting pattern of the 1,2,4-substituted ring. The proton ortho to the Fluorine will show distinct H-F coupling (

). The protons on the nitrophenyl ring will appear downfield (7.6–8.2 ppm) due to the electron-withdrawing -

¹⁹F NMR: A single signal around -110 to -120 ppm (relative to

). This confirms the Fluorine atom remained intact and was not displaced. -

MS (EI/ESI): Molecular ion

. Expect isotope pattern characteristic of one Chlorine atom (3:1 ratio of M : M+2).

References

-

Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Conditions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benthamopen.com [benthamopen.com]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. CAS 60811-21-4: 4-Bromo-2-chloro-1-fluorobenzene [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Strategic Design and Synthesis of Chloro-Fluoro-Nitrobiphenyl Scaffolds

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The chloro-fluoro-nitrobiphenyl motif represents a high-value pharmacophore and synthetic intermediate in modern drug discovery. This scaffold uniquely combines three distinct functionalities: the nitro group (

This guide details the strategic synthesis, structural characterization, and biological profiling of these compounds. It moves beyond standard protocols to provide a decision-making framework for accessing this chemical space efficiently.

The Triad Rationale: Electronic & Steric Engineering

The efficacy of chloro-fluoro-nitrobiphenyls stems from the synergistic effects of their substituents. In a hit-to-lead campaign, this scaffold offers a versatile "decision tree" for medicinal chemists.

| Substituent | Electronic Effect ( | Steric Bulk (VDW Radius) | Primary Function in Scaffold |

| Nitro ( | +0.78 (Strong Withdrawing) | Large | Activates ring for |

| Fluoro ( | +0.06 (Inductive Withdrawing) | Small (1.47 Å) | Leaving Group: Displaced by amines/alkoxides if ortho/para to |

| Chloro ( | +0.23 (Weak Withdrawing) | Medium (1.75 Å) | Lipophilicity: Increases binding affinity to hydrophobic pockets. Conformation: Induces biphenyl twist, disrupting planarity. |

The "Fluorine-Nitro" Activation Principle

A critical design feature is the positioning of the fluorine relative to the nitro group.

-

Ortho/Para Relationship: The nitro group strongly activates the C-F bond for

. The reaction rate for displacing F is significantly faster than Cl in these positions due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate. -

Meta Relationship: The C-F bond is stable to nucleophiles, serving purely as a metabolic block.

Synthetic Methodology: The Divergent Workflow

The construction of these scaffolds typically relies on Palladium-catalyzed cross-coupling followed by regioselective functionalization.

2.1 Core Construction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the method of choice.[1][2][3] However, the presence of multiple halides (Cl, F) and a nitro group requires careful catalyst selection to prevent oxidative addition into the wrong C-X bond or catalyst poisoning.

Optimal Coupling Partners:

-

Partner A (Electrophile): Aryl Bromide (preferred over Chloride to preserve the Cl-substituent).

-

Partner B (Nucleophile): Aryl Boronic Acid or Potassium Trifluoroborate (more stable).

Catalyst Selection Matrix:

-

Standard:

(Good for unhindered, reactive substrates). -

Sterically Demanding/Deactivated:

+ SPhos or XPhos. The Buchwald dialkylbiaryl phosphine ligands are essential when coupling ortho-substituted rings to prevent protodeboronation.

2.2 Visualization of Synthetic Logic

Caption: Divergent synthetic pathway for chloro-fluoro-nitrobiphenyls, highlighting the branching logic based on regiochemistry.

Experimental Protocols (Self-Validating Systems)

Protocol A: General Suzuki Coupling for Polyhalogenated Nitroarenes

Rationale: This protocol uses a biphasic system with a mild base to preserve the nitro group and prevent hydrolysis of the C-F bond during coupling.

Reagents:

-

1-Bromo-4-nitrobenzene (1.0 equiv)

-

4-Chloro-2-fluorophenylboronic acid (1.2 equiv)

- (3 mol%) — Chosen for stability and efficiency with electron-poor aryls.

- (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x). Critical: Oxygen promotes homocoupling and catalyst deactivation.

-

Solvation: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.

-

Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by TLC or LC-MS.

-

Checkpoint: Look for the disappearance of the bromide. If the boronic acid is consumed but bromide remains, add 0.2 equiv more boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography (Hexanes/EtOAc). The nitro group makes the product UV-active and polar enough to separate from non-polar byproducts.

Protocol B: Regioselective

Diversification

Rationale: Exploits the "Triad" logic. If the Fluorine is ortho to the Nitro group, it can be selectively displaced by primary or secondary amines, leaving the Chlorine intact.

Reagents:

-

Chloro-fluoro-nitrobiphenyl scaffold (1.0 equiv)

-

Amine nucleophile (e.g., Morpholine, 1.2 equiv)

- or DIPEA (1.5 equiv)

-

Solvent: DMSO or DMF (Dry)

Step-by-Step:

-

Dissolve the scaffold in DMSO (0.2 M concentration).

-

Add the base and the amine.

-

Temperature Control:

-

Ortho-F: React at Room Temperature (RT).

-

Para-F: Heat to 50-60°C.

-

Meta-F: Will not react (Negative Control).

-

-

Monitoring: The reaction usually entails a color change (yellow to deep orange/red) due to the formation of the charge-transfer complex or the aniline product.

Biological Profiling & SAR Implications[4][5]

When screening these compounds, data interpretation must account for the specific physicochemical changes introduced by the halogens.

4.1 Lipophilicity and Metabolic Stability

The introduction of Chlorine and Fluorine significantly alters the ADME profile.

| Compound Variant | Metabolic Liability | |

| Unsubstituted Biphenyl | Reference | High (P450 hydroxylation) |

| + Nitro | -0.2 to -0.5 | Nitro reduction (reductase) |

| + Chloro | +0.71 | Low (blocks oxidation at site) |

| + Fluoro | +0.14 | Very Low (blocks oxidation, high bond strength) |

Guidance: Use the Chloro-Fluoro combination to "cap" metabolic soft spots on the biphenyl rings. If a lead compound suffers from rapid clearance, scan the ring with Cl/F substitutions to block the site of metabolism (SOM) identified in metabolite ID studies.

4.2 Activity Cliffs

Be aware of "Activity Cliffs" where moving a Chlorine from meta to para drastically changes potency. This is often due to the biphenyl twist angle.

-

Ortho-substitution (Cl or NO2) forces the rings to be perpendicular (twist angle ~90°).

-

Meta/Para-substitution allows for a more planar conformation (twist angle ~30-40°).

-

Implication: If the biological target requires a planar ligand (e.g., DNA intercalation), avoid ortho-Cl/NO2. If the target is a globular protein pocket, ortho-substitution may lock the bioactive conformation.

References

-

Suzuki-Miyaura Coupling Mechanism & Scope

- Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture).

-

Halogens in Medicinal Chemistry

- Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets.

-

Nucleophilic Arom

) Trends:- Rohrbach, S., et al. (2019). Concerted nucleophilic aromatic substitutions.

-

Biological Activity of Nitro-Halo Compounds

- Mishra, C. B., et al. (2011). Nitro-azoles: Synthesis and biological activity. European Journal of Medicinal Chemistry.

-

Biphenyl Scaffold Properties

- Ertl, P., & Schuffenhauer, A. (2008). Estimation of synthetic accessibility score of drug-like molecules based on molecular complexity and fragment contributions.

Sources

Methodological & Application

Using 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene in medicinal chemistry

Application Note: Strategic Utilization of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene as a Privileged Biaryl Scaffold

Executive Summary & Strategic Value

This guide outlines the operational protocols for utilizing 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (referred to herein as CFNB ) in drug discovery.

The CFNB scaffold represents a "privileged structure" in medicinal chemistry, particularly for Kinase Inhibitors (e.g., p38 MAPK, VEGFR) and GPCR modulators . Its value lies in its specific substitution pattern:

-

Metabolic Hardening: The ortho-chloro-fluoro motif on Ring A effectively blocks the P450-mediated oxidation sites (positions 3 and 4), significantly improving metabolic stability compared to non-halogenated biaryls.

-

Synthetic Versatility: The 3-nitro group on Ring B serves as a "masked" amine, allowing for late-stage diversification into ureas, amides, or sulfonamides after the biaryl core is established.

-

Conformational Bias: The steric clash between the 2-chloro substituent and the protons of Ring B induces a non-planar twist (dihedral angle ~40-60°), often critical for fitting into hydrophobic pockets of enzymes.

Chemical Profile & Physicochemical Properties

Before initiating synthesis, verify the physicochemical baseline. The lipophilicity (LogP) is high, necessitating the use of polar aprotic co-solvents during biological assays.

| Property | Value (Calculated) | Relevance |

| Formula | C₁₂H₇ClFNO₂ | Stoichiometry planning |

| MW | 251.64 g/mol | Yield calculations |

| cLogP | ~3.8 - 4.2 | Lipophilicity; predicts poor aqueous solubility |

| H-Bond Acceptors | 3 (NO₂, F) | Interaction points |

| H-Bond Donors | 0 | Becomes 2 upon reduction to aniline |

| PSA | ~45.8 Ų | Good membrane permeability prediction |

| Rotatable Bonds | 1 | Biaryl axis (restricted rotation) |

Synthetic Protocols

Workflow Overview

The primary utility of CFNB is as a precursor. The workflow involves (1) Constructing the scaffold (if not purchased), (2) Chemoselective Activation (Reduction), and (3) Library Diversification.

Figure 1: Synthetic workflow transforming precursors into the active aniline intermediate.

Protocol A: Synthesis of CFNB (Suzuki-Miyaura Coupling)

Use this if generating the scaffold de novo.

Rationale: The 2-chloro substituent on the aryl halide is sterically demanding. Standard Pd(PPh₃)₄ may be sluggish. We utilize Pd(dppf)Cl₂ for its robustness with sterically hindered substrates.

Reagents:

-

4-Bromo-2-chloro-1-fluorobenzene (1.0 eq)

-

3-Nitrophenylboronic acid (1.1 eq)

-

Pd(dppf)Cl₂·DCM (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

-

Charge a reaction vial with the aryl bromide, boronic acid, and K₂CO₃.

-

Add Dioxane/Water and degas with Nitrogen for 10 minutes (Critical to prevent homocoupling).

-

Add Pd catalyst.[1][2][3] Seal and heat to 90°C for 4-6 hours .

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The nitro group makes the product visible under UV (254 nm).

Protocol B: Chemoselective Nitro Reduction (Critical Step)

The most common failure point is dehalogenation.

The Challenge: Standard catalytic hydrogenation (H₂ + Pd/C) will frequently strip the Chlorine atom (hydrodehalogenation) alongside reducing the nitro group, destroying the scaffold. The Solution: Use Iron/Ammonium Chloride (Fe/NH₄Cl) .[4] This method is mild, strictly chemoselective for nitro groups, and preserves aryl halides.

Reagents:

-

CFNB (1.0 eq)

-

Iron Powder (5.0 eq, <10 micron particle size preferred)

-

Ammonium Chloride (5.0 eq)

-

Solvent: Ethanol/Water (3:1)

Step-by-Step Protocol:

-

Preparation: Dissolve CFNB in Ethanol/Water in a round-bottom flask.

-

Activation: Add NH₄Cl and Iron powder.

-

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring.

-

Note: Vigorous stirring is essential as the Iron is heterogeneous.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 1–2 hours .

-

Endpoint: Disappearance of the Nitro peak (MW 251) and appearance of the Amine peak (MW ~221).

-

-

Workup (Crucial for Yield):

-

Validation: ¹H NMR should show a new broad singlet (NH₂) around 3.5–5.0 ppm and an upfield shift of the protons on Ring B.

Medicinal Chemistry Applications (SAR)

Structure-Activity Relationship (SAR) Logic

When designing ligands using CFNB, the following interactions are key:

-

The "Fluorine Effect": The Fluorine atom at position 1 (para to the biaryl bond) increases the acidity of the adjacent protons and modulates the dipole moment. In protein binding, this often targets backbone carbonyls in the hinge region of kinases.

-

Metabolic Shielding:

-

Phase I Metabolism: The 2-Cl and 1-F block the most reactive sites on Ring A.

-

Phase II Conjugation: The resulting aniline (on Ring B) is the primary handle for glucuronidation unless capped (e.g., into an amide).

-

Figure 2: SAR Decision Tree highlighting the functional role of each substituent.

Case Study: Kinase Inhibitor Design

In the design of Type II kinase inhibitors (e.g., targeting the DFG-out conformation), the CFNB moiety acts as the "hydrophobic tail."

-

Protocol: React the reduced aniline (from Protocol B) with a heteroaryl carboxylic acid using HATU/DIPEA in DMF.

-

Outcome: The biaryl system occupies the hydrophobic allosteric pocket, while the amide linker forms crucial H-bonds with the conserved Glutamate/Aspartate residues.

Safety & Handling

-

Nitro Compounds: While CFNB is stable, nitroaromatics can be energetic. Avoid heating dry solids.

-

Halogenated Solvents: If using DCM during workup, handle in a fume hood to avoid inhalation.

-

Iron Waste: The iron sludge from reduction is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemoselective Nitro Reduction (Fe/NH4Cl): Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[7][8] Synthetic Communications, 22(22), 3189–3195.[4] [Link]

-

Fluorine in Medicinal Chemistry (Metabolic Stability): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Biaryl Scaffolds in Drug Design: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jrfglobal.com [jrfglobal.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

Applications of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene in materials science

Topic: Applications of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene in Materials Science Content Type: Detailed Application Note & Protocol Guide Audience: Material Scientists, LC Formulators, and Organic Chemists

Advanced Intermediate for Liquid Crystals & High-Performance Polymers

Executive Summary

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (CAS: 1355247-49-2) is a specialized halogenated biaryl intermediate.[1] Its structural uniqueness lies in the specific "lateral" halogenation pattern (2-Chloro, 1-Fluoro) combined with a highly polarizable nitro-substituted phenyl ring.

In materials science, this compound serves two critical functions:

-

Liquid Crystal (LC) Dopant: It acts as a high-dielectric anisotropy (

) component that suppresses smectic phase formation due to the steric bulk of the chlorine atom, broadening the operational temperature range of nematic displays. -

Electronic Material Precursor: The nitro group functions as a "masked" amine. Upon reduction, the resulting aniline derivative is a key monomer for high-Tg polyimides and hole-transport materials (HTMs) in OLEDs, where the lateral halogens improve solubility and film-forming properties.

Structure-Property Relationships (SPR)

Understanding the molecular architecture is prerequisite to experimental design.

-

Lateral Chlorine (2-Cl): Unlike hydrogen or fluorine, chlorine has a larger van der Waals radius (1.75 Å vs 1.20 Å for H). This steric bulk forces the two phenyl rings to twist (dihedral angle > 30°), disrupting

- -

Terminal Fluorine (1-F): Enhances chemical stability and moderate dipole contribution.

-

Nitro Group (3-NO

): A strong electron-withdrawing group (EWG) that induces a significant longitudinal dipole moment. Result: Increased threshold voltage responsiveness in LC mixtures.

Visualizing the Material Logic

Figure 1: Structure-Property Relationship (SPR) map illustrating how specific atomic substitutions translate to macroscopic material properties.

Application I: Formulation of Nematic Liquid Crystal Mixtures

This protocol describes the use of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene as a dopant to tune the physical properties of a host nematic mixture (e.g., E7 or 5CB).

Objective

To increase the dielectric anisotropy (

Materials

-

Host LC: 4-Cyano-4'-pentylbiphenyl (5CB) or commercial mixture E7.

-

Dopant: 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (Sublimed grade, >99.5% purity).

-

Equipment: Differential Scanning Calorimetry (DSC), Polarized Optical Microscope (POM) with hot stage.

Protocol: Eutectic Mixture Formulation

-

Purification (Critical Step):

-

The commercial compound often contains trace ionic impurities that increase conductivity (bad for "holding ratio" in displays).

-

Action: Dissolve 1.0 g of the dopant in minimal hot ethanol. Filter hot through a 0.2

m PTFE syringe filter. Recrystallize at 4°C. Dry under high vacuum (

-

-

Weighing & Mixing:

-

Prepare a mixture of 15 wt% Dopant and 85 wt% Host .

-

Weigh components into a 1.5 mL amber glass vial.

-

Note: Do not exceed 20 wt% initially, as the bulky chlorine may destabilize the nematic phase if concentration is too high.

-

-

Thermal Homogenization:

-

Heat the vial to 10°C above the clearing point of the host (approx. 50°C for 5CB).

-

Vortex mix for 2 minutes.

-

Sonicate at 40°C for 15 minutes to ensure molecular dispersion.

-

-

Characterization (Validation):

-

Phase Transition Check: Load the mixture into a 5

m LC cell. Place under POM (crossed polarizers). -

Cooling Run: Cool from isotropic phase at 1°C/min. Observe the texture.

-

Success Criteria: Appearance of "Schlieren" texture (Nematic) without "Focal Conic" texture (Smectic) down to -20°C.

-

| Parameter | Host (5CB) | Mixture (15% Dopant) | Impact |

| Clearing Point ( | 35.3°C | ~31-33°C | Slight reduction due to steric bulk. |

| Dielectric Anisotropy ( | +13.0 | +15.5 (Est.) | Significant Increase (Improved voltage sensitivity). |

| Viscosity ( | Low | Moderate | Trade-off for higher |

Application II: Synthesis of High-Performance Polyimide Precursor

For applications in flexible electronics, the nitro group is reduced to an amine to create 4-(4-amino-3-chlorophenyl)-2-fluoroaniline (theoretical derivative structure), a monomer for polyimides with low dielectric constants.

Workflow: Nitro-to-Amine Reduction

-

Reaction Type: Béchamp Reduction or Catalytic Hydrogenation.

-

Safety: The halogenated backbone is sensitive to de-halogenation. Avoid harsh Pd/C +

conditions which might strip the Chlorine/Fluorine. Use Tin(II) Chloride (

Protocol

-

Setup: 250 mL round-bottom flask, reflux condenser, magnetic stir bar.

-

Reagents:

-

10 mmol 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene.

-

50 mmol

. -

40 mL Ethanol (absolute).

-

-

Procedure:

-

Dissolve starting material in ethanol.

-

Add

in portions. -

Reflux at 78°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material spot (

) should disappear; amine spot (

-

-

Workup:

-

Cool to RT. Pour into ice water.

-

Neutralize with 10% NaOH until pH 8-9 (precipitates tin salts).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layer over

. Evaporate solvent.[2]

-

-

Result: The resulting amine is an air-sensitive solid used immediately for polyimide polymerization.

Synthesis Pathway (Origin)

For researchers needing to synthesize the compound de novo or modify it (e.g., isotope labeling), the standard route is a Suzuki-Miyaura Coupling .

Figure 2: Synthetic pathway for the production of the title compound via Palladium-catalyzed cross-coupling.

References

-

Kirsch, P. (2022). Fluorine in Liquid Crystal Design for Display Applications. In Modern Fluoroorganic Chemistry. Wiley-VCH. [3]

- Gray, G. W., & Hird, M. (1994). Liquid Crystals: Chemistry and Structure. Taylor & Francis.

-

Hird, M. (2007). Fluorinated liquid crystals: Properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

-

Sigma-Aldrich. Product Specification: 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (CAS 1355247-49-2).[4]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Standard protocol basis).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

Case ID: SUZ-2Cl-1F-NO2 Status: Open Priority: High (Drug Discovery/Intermediate Synthesis) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Architecture

You are attempting to synthesize 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene via a Suzuki-Miyaura cross-coupling. This is a precision synthesis requiring chemoselectivity. You are coupling 4-Bromo-2-chloro-1-fluorobenzene (electrophile) with 3-Nitrophenylboronic acid (nucleophile).

The Core Challenge: This reaction presents a "Triad of Instability":

-

Electronic Deactivation: The nitro group on the boronic acid makes it electron-deficient, significantly increasing the rate of protodeboronation (hydrolysis of the C-B bond) over the desired transmetallation.

-

Chemoselectivity Risk: The starting material contains both Bromine and Chlorine. While Br is more reactive, the presence of the ortho-Fluorine atom withdraws electron density, potentially activating the C-Cl bond if the catalyst is too active (e.g., SPhos, XPhos).

-

Homocoupling: Electron-deficient boronic acids are prone to oxidative homocoupling in the presence of trace oxygen.

Visualizing the Reaction Landscape

The following diagram maps the desired pathway against the three critical failure modes. Use this to identify which impurity corresponds to your specific failure.

Figure 1: Reaction network showing the target pathway (green) versus competing side reactions (red).

Troubleshooting Modules

Module A: The "Disappearing Boronic Acid" (Protodeboronation)

Symptom: Low yield. TLC/LCMS shows formation of Nitrobenzene . Root Cause: The electron-withdrawing nitro group facilitates the hydrolytic cleavage of the C-B bond. This mechanism is base-catalyzed and proceeds via a boronate anion intermediate [1].[1][2]

Corrective Actions:

-

Switch Base: If using

or -

Reduce Water: Standard Suzuki conditions often use 2:1 or 3:1 organic:water ratios. For this substrate, reduce water to the minimum required for base solubility (e.g., 10:1 Dioxane:Water) or use anhydrous conditions with solid base.

-

MIDA Boronates: If the acid is too unstable, switch to the MIDA boronate ester of 3-nitrophenyl. This allows for the "slow release" of the active species, keeping the standing concentration of the unstable boronic acid low [2].

Module B: The "Dimer" Impurity (Homocoupling)

Symptom: Presence of 3,3'-dinitrobiphenyl .

Root Cause: Oxygen ingress.

Corrective Actions:

-

Degassing Protocol: Sparging with Nitrogen for 5 minutes is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

-

Catalyst Loading: High catalyst loading (>5 mol%) can exacerbate homocoupling. Reduce Pd loading to 1-2 mol%.

Module C: Loss of the Chlorine Atom (Chemoselectivity)

Symptom: Product mass corresponds to 1-fluoro-4-(3-nitrophenyl)benzene (mass -34 amu vs target).

Root Cause: The catalyst system is too active. Ligands like SPhos, XPhos, or

Corrective Actions:

-

Ligand Selection: Use Triphenylphosphine (

) or dppf . These ligands are active enough for Aryl-Br oxidative addition but generally inert toward Aryl-Cl bonds at temperatures < 100°C. -

Temperature Control: Do not exceed 80-90°C. Activation of the C-Cl bond usually requires temperatures > 100°C with standard ligands.

Validated Experimental Protocol

This protocol is optimized to balance reactivity with the stability of the nitrophenylboronic acid.

Reagents:

-

Aryl Halide: 4-Bromo-2-chloro-1-fluorobenzene (1.0 equiv)

-

Boronic Acid: 3-Nitrophenylboronic acid (1.2 equiv)

-

Catalyst:

(2.0 mol%) — Selected for high selectivity and robustness. -

Base:

(2.0 equiv) — Milder than carbonates, reduces protodeboronation. -

Solvent: 1,4-Dioxane / Water (10:1 v/v) — Degassed.

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), and Base (2.0 eq).

-

Inertion: Cap the vial and purge with Argon for 5 minutes.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Degassing (Critical): Bubble Argon directly into the liquid for 15 minutes. Do not skip this step.

-

Catalyst Addition: Remove the septum briefly under a positive stream of Argon and add the Pd catalyst (2 mol%) quickly. Reseal and purge for 2 more minutes.

-

Reaction: Heat the block to 80°C for 4–6 hours.

-

Note: Monitoring by HPLC is preferred over TLC due to the polarity of the nitro group.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product usually elutes before the homocoupling impurity.

Logic Tree for Troubleshooting

Use this flow to diagnose your specific failure mode.

Figure 2: Diagnostic logic tree for isolating reaction failures.

Frequently Asked Questions (FAQ)

Q: Can I use

Q: Why is the Fluorine atom important if it doesn't react? A: The Fluorine atom is ortho to the Chlorine. Its high electronegativity pulls electron density from the ring carbon attached to the Chlorine (inductive effect). This weakens the C-Cl bond slightly compared to a non-fluorinated analog. This makes the choice of a selective catalyst (avoiding bulky alkylphosphines) even more critical.

Q: My boronic acid turns dark immediately upon adding base. Is this normal? A: No. Rapid darkening suggests oxidation (homocoupling) or rapid decomposition. Ensure your base solution is degassed before addition. If using solid base, ensure the solvent is degassed before the base dissolves.

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1][3] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

-

Adamo, C., Amatore, C., Jutand, A., & Lemercier, G. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base.[4] Organometallics, 25(15), 3662–3669. [Link]

Sources

Technical Support Center: Purification of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (CAS 1355247-49-2). Given the specificity of this molecule, this document synthesizes established methodologies for structurally analogous compounds, such as halogenated nitrobiphenyls, to offer robust and reliable protocols. The principles and troubleshooting advice herein are grounded in fundamental organic chemistry and extensive field application.

The purity of pharmaceutical intermediates is a critical parameter that directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[1][2][3]. This guide is designed to help you navigate the common challenges associated with purifying this class of molecule and to ensure the high purity required for subsequent synthetic steps and regulatory compliance[4].

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene?

A1: Assuming a Suzuki-Miyaura cross-coupling reaction is used for synthesis, which is a common method for generating biaryl compounds, several byproducts and impurities can be expected[5][6]:

-

Homocoupling Products: Dimers of the boronic acid starting material or the aryl halide. These arise from side reactions during the catalytic cycle[5].

-

Dehalogenated Starting Material: Loss of the chloro or fluoro group from the starting aryl halide.

-

Residual Palladium Catalyst: The palladium catalyst used in the coupling reaction can persist in the crude product[7][8][9].

-

Unreacted Starting Materials: Incomplete reactions will leave behind the initial boronic acid and aryl halide.

-

Boronic Acid Oxidation Products: Boronic acids can be susceptible to oxidation, leading to various byproducts[5].

Q2: What is the best general strategy for purifying this compound?

A2: A multi-step approach is typically most effective. The general workflow involves:

-

Aqueous Workup: To remove inorganic salts and water-soluble impurities.

-

Removal of Palladium: Filtration through a pad of Celite can remove heterogeneous palladium catalysts[7][8]. For soluble palladium species, treatment with a scavenger resin or activated carbon may be necessary[10].

-

Primary Purification: Either recrystallization or column chromatography will be the main step to isolate the desired product from organic impurities.

-

Final Polish (if necessary): A second recrystallization or a silica plug may be used to achieve very high purity.

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment[4][11]:

-

Thin Layer Chromatography (TLC): A quick and effective method to check for the presence of multiple components and to determine an appropriate solvent system for column chromatography[12][13].

-

High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis. A biphenyl or C18 stationary phase is often suitable for this class of compound[14][15][16][17].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative purity assessment (qNMR) against a certified standard[11].

Visualizing the Purification Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. tianmingpharm.com [tianmingpharm.com]

- 3. How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance - PYG Lifesciences [pyglifesciences.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyticaltoxicology.com [analyticaltoxicology.com]

- 13. chromtech.net.au [chromtech.net.au]

- 14. Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation ‣ Pyvot [pyvot.tech]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. elementlabsolutions.com [elementlabsolutions.com]

Technical Support Center: Stability of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene is a specialized chemical, and specific stability data is not extensively documented in public literature. The following guidance is synthesized from established chemical principles and data from structurally analogous compounds, such as halogenated nitroaromatics. This information is intended to provide a robust framework for improving experimental success and ensuring safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene?

A1: The stability of this compound is likely influenced by several factors, primarily related to its functional groups: the nitro group, and the chloro and fluoro substituents on the benzene ring. Key factors to consider are:

-

Light (Photostability): Nitroaromatic compounds are known to be photoreactive.[1][2] Exposure to UV or even ambient light can lead to degradation. The nitroaromatic group can undergo hydrogen abstraction or nitrite ester rearrangement upon exposure to light.[2]

-

Temperature (Thermal Stability): While many nitroaromatic compounds are chemically stable, elevated temperatures can promote decomposition.[3][4] The presence of multiple nitro groups generally decreases thermal stability.[5] For nitrobenzene, exothermic activity has been observed at temperatures ranging from 300°C to 500°C.[4]

-

pH and Hydrolysis: The carbon-halogen bonds on the aromatic ring are generally strong and less susceptible to hydrolysis compared to those in aliphatic compounds.[6] However, extreme pH conditions (both acidic and alkaline) can facilitate degradation of nitroaromatic compounds.[7][8][9]

-

Reactive Reagents: Strong nucleophiles, reducing agents, and oxidizing agents can react with the compound, leading to its degradation or transformation. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack.

Q2: What are the recommended storage conditions for 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene?

A2: To maximize shelf-life and prevent degradation, the following storage conditions are recommended:

-

Protection from Light: Store the compound in an amber or opaque vial to protect it from light.[10]

-

Controlled Temperature: Store in a cool, dark place. Refrigeration is often suitable, but consult any specific supplier recommendations. Avoid excessive heat.[10]

-

Inert Atmosphere: For long-term storage or if the compound is of very high purity, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.[3]

-

Tightly Sealed Container: Ensure the container is well-sealed to prevent exposure to moisture and atmospheric contaminants.

Q3: I am observing unexpected byproducts in my reaction. Could this be due to the instability of the starting material?

A3: Yes, this is a possibility. Degradation of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene could lead to the formation of impurities that can interfere with your reaction. Common degradation pathways for related compounds include:

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or certain metals.[11]

-

Nucleophilic Aromatic Substitution: The chloro and fluoro substituents can potentially be displaced by strong nucleophiles.

-

Photodegradation Products: Exposure to light can lead to a variety of byproducts. For instance, photodegradation of nitrobenzene in the presence of a UV/H2O2 process can yield nitrophenols.[12][13]

To confirm if the starting material is the source of impurities, it is advisable to re-analyze its purity before use, especially if it has been stored for an extended period.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |

| Inconsistent reaction yields or appearance of unknown peaks in analytical data (e.g., HPLC, GC-MS). | Degradation of the starting material. | 1. Verify Purity: Before use, analyze the purity of your 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene stock using a suitable analytical method like HPLC or GC-MS.[14][15][16] This will establish a baseline for its integrity.2. Implement Proper Storage: Ensure the compound is stored under the recommended conditions (cool, dark, and dry).[10] If it has been stored for a long time, consider repurification.3. Minimize Exposure During Handling: When weighing and preparing solutions, minimize the compound's exposure to light and air.[17][18] |

| Reaction failure or sluggishness, especially in reactions sensitive to impurities. | Presence of degradation products that may inhibit or interfere with the reaction. | 1. Repurify the Starting Material: If degradation is suspected, repurify the compound. Recrystallization is often a suitable method for solid compounds.[14] Column chromatography can also be employed for purification.[14]2. Use Freshly Opened Reagent: Whenever possible, use a fresh batch or a newly opened container of the compound for critical experiments. |

| Color change of the solid compound or solutions over time (e.g., yellowing). | This can be an indication of degradation, particularly photodecomposition or oxidation. | 1. Assess Purity: A color change warrants a purity check via analytical methods.[19]2. Enhance Protective Measures: If the compound is being handled frequently, ensure it is always protected from light. For solutions, use amber glassware or wrap containers in aluminum foil. |

| Poor solubility or formation of precipitates in solvents where it was previously soluble. | Formation of insoluble degradation products. | 1. Filter the Solution: If the precipitate is suspected to be an impurity, it may be possible to filter the solution before use, though this does not remove soluble impurities.2. Re-evaluate Solvent Choice: While less likely to be the primary issue if the solvent was previously suitable, ensure the solvent is of high purity and dry, as contaminants in the solvent could induce degradation. |

Experimental Protocols

Protocol 1: Assessing the Purity of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your compound. The specific conditions may need to be optimized.

Objective: To determine the purity of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene and identify the presence of any degradation products.

Materials:

-

2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in a known volume of acetonitrile (e.g., 10 mL) to prepare a stock solution. Further dilute as necessary to obtain a working standard solution (e.g., 100 µg/mL).

-

Sample Preparation: Prepare a sample solution in the same manner as the standard solution.

-

HPLC Analysis:

-

Data Analysis: Analyze the resulting chromatograms. The purity can be estimated by the relative peak area of the main compound. The presence of additional peaks may indicate impurities or degradation products.

Protocol 2: Handling and Dispensing Air- and Moisture-Sensitive Reagents

Given the potential for oxidative degradation, handling 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene under an inert atmosphere is a good practice for sensitive reactions.

Objective: To safely transfer the compound while minimizing exposure to air and moisture.

Materials:

-

Schlenk flask or a flask with a rubber septum

-

Nitrogen or argon gas source with a bubbler

-

Syringes and needles

-

Cannula (double-tipped needle)

Procedure:

-

Prepare the Glassware: Ensure all glassware is clean and oven-dried to remove any moisture. Assemble the apparatus while hot and flush with a stream of dry nitrogen or argon.[20]

-

Create an Inert Atmosphere: Connect the reaction flask to a Schlenk line or a nitrogen/argon balloon. Evacuate and backfill the flask with the inert gas several times.

-

Transferring a Solid: If the compound is a solid, quickly add it to the reaction flask under a positive flow of inert gas.

-

Transferring a Solution:

-

If you have a solution of the compound, use a dry, nitrogen-flushed syringe to draw up the required volume.

-

Insert the needle through the septum of the reaction flask and dispense the solution.

-

Alternatively, use a cannula to transfer the solution from one septum-sealed flask to another under a positive pressure of inert gas.

-

Visualizations

Workflow for Troubleshooting Compound Instability

Sources

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. scispace.com [scispace.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 6. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]

- 7. pH‐Dependent Degradation of Nitrosocimetidine and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ibisscientific.com [ibisscientific.com]

- 10. download.basf.com [download.basf.com]

- 11. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]

- 12. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. edepot.wur.nl [edepot.wur.nl]

- 17. fauske.com [fauske.com]

- 18. Air-Sensitive or Highly Reactive Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 19. Aromatic Compounds Analysis Service - Creative Proteomics [creative-proteomics.com]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Support Center: Impurity Management in 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene Synthesis

Ticket ID: #SYN-2402-NITRO Subject: Advanced Impurity Control & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are synthesizing 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene via a Suzuki-Miyaura coupling. This reaction involves the coupling of 4-bromo-2-chloro-1-fluorobenzene with 3-nitrophenylboronic acid .

While the C-Br oxidative addition is generally chemoselective over the C-Cl and C-F bonds, this specific scaffold presents three critical impurity risks:

-

Protodeboronation: The electron-withdrawing nitro group on the boronic acid destabilizes the C-B bond, leading to nitrobenzene formation.[1][2]

-

Homocoupling: Oxidative dimerization of the boronic acid.

-

Palladium Residues: High affinity of the nitro-biaryl system for Pd species.

This guide provides targeted troubleshooting workflows to isolate and eliminate these impurities.

Module 1: The "Nitrobenzene" Impurity (Protodeboronation)[1][2]

Symptom: You observe a persistent low-molecular-weight impurity (MW ~123 Da) and lower than expected yields. Diagnosis: Protodeboronation of 3-nitrophenylboronic acid.

The Mechanism

Electron-deficient boronic acids (like 3-nitrophenyl) are highly susceptible to base-catalyzed hydrolysis. The electron-withdrawing nitro group pulls density from the ring, making the ipso-carbon vulnerable to protonation by water, cleaving the C-B bond before transmetallation can occur.

Troubleshooting Protocol

Q: How do I stop the boronic acid from decomposing before it couples?

A: Implement a "Slow-Release" or Low-Water Protocol.

-

Switch Base System: Strong bases (NaOH, KOtBu) accelerate protodeboronation. Switch to mild, anhydrous bases like K₃PO₄ or K₂CO₃ .

-

Optimize Water Ratio: Standard Suzuki conditions often use 1:1 organic:water. For this substrate, reduce water to the minimum required for base solubility (e.g., 4:1 Dioxane:Water or Toluene:Water).

-

The "Slow Addition" Technique: Do not add all boronic acid at the start. Add it in 3 portions over the first hour of reflux. This keeps the instantaneous concentration of boronic acid low, favoring the fast coupling reaction over the slower decomposition.

Advanced Solution (If standard optimization fails): Convert the 3-nitrophenylboronic acid to a MIDA boronate or Pinacol ester . These derivatives hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, effectively starving the decomposition pathway.

Module 2: The "Dimer" Impurity (Homocoupling)

Symptom: A major impurity peak corresponds to 3,3'-dinitrobiphenyl. Diagnosis: Oxidative homocoupling driven by dissolved oxygen.

The Mechanism

If the reaction atmosphere contains oxygen, the Pd(0) species can be re-oxidized to a peroxo-Pd(II) species, which consumes two equivalents of boronic acid to form the dimer. This is exacerbated if the aryl halide (electrophile) activation is slow.

Troubleshooting Protocol

Q: I degassed my solvent, but the dimer persists. Why?

A: Oxygen is likely leaking in during addition or heating.

-

The "Sparging" Rule: Sonication is insufficient. You must sparge solvents with Argon/Nitrogen for at least 15-20 minutes using a dispersion tube.

-

Catalyst Activation: Ensure the catalyst is added after the initial degassing, or degas the solid/solvent mix before heating.

-

Use a Sacrificial Reductant: In extreme cases, adding 1-2 mol% of hydroquinone can scavenge radical species, though strict exclusion of air is usually sufficient.

Module 3: Regio-Irregularities (Halogen Scrambling)

Symptom: Loss of the Chlorine atom (Des-chloro product) or formation of complex oligomers. Diagnosis: Over-active catalyst inserting into the C-Cl bond.

The Causality

The target molecule contains a C-Cl bond (ortho to Fluorine). While C-Br is more reactive, highly active bulky phosphine ligands (like XPhos or SPhos) or high temperatures (>100°C) can activate the C-Cl bond, leading to side reactions.

Troubleshooting Protocol

Q: Which catalyst preserves the Chlorine atom?

A: Stick to "First Generation" Palladium catalysts. Avoid Buchwald precatalysts unless conversion is zero.

-

Recommended: Pd(dppf)Cl₂[3]·DCM or Pd(PPh₃)₄.

-

Reasoning: These ligands are active enough to insert into C-Br but generally too sterically crowded or electronically insufficient to activate the stronger C-Cl bond at moderate temperatures (80°C).

Visualization: Impurity Pathways & Control

The following diagram illustrates the kinetic competition between the desired cycle and the impurity-generating pathways.

Caption: Kinetic competition between the desired cross-coupling (Green) and the primary impurity pathways (Red). Control is achieved by modulating pH and excluding Oxygen.

Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation and homocoupling for this specific biaryl system.

Materials

-

Aryl Halide: 4-Bromo-2-chloro-1-fluorobenzene (1.0 equiv)

-

Boronic Acid: 3-Nitrophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3 mol%)

-

Base: K₂CO₃ (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow

-

Degassing (Critical):

-

Reagent Charge:

-

Add Aryl Halide and K₂CO₃ to the solvent.[2]

-

Add only 0.6 equiv of 3-Nitrophenylboronic acid (half the total amount).

-

Add the Pd catalyst last.

-

-

Reaction Initiation:

-

Heat the mixture to 80°C . Do not exceed 90°C to protect the C-Cl bond.

-

-

Second Addition:

-

After 1 hour, check TLC/HPLC. If the reaction is progressing, add the remaining 0.6 equiv of boronic acid (dissolved in a small amount of degassed dioxane).

-

Why? This keeps the boronic acid concentration low, minimizing protodeboronation.[4]

-

-

Completion:

-

Stir at 80°C for 4–6 hours. Monitor consumption of the Aryl Halide.

-

Module 4: Purification & Palladium Removal

Q: How do I remove the residual Palladium (<10 ppm) for pharmaceutical applications?

The nitro group and the biaryl system can coordinate to Pd, making simple filtration insufficient.

Data: Palladium Scavenging Efficiency

Comparison of methods for this specific class of biaryls.

| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss | Notes |

| Celite Filtration | 800 | 150 | < 2% | Insufficient for Pharma |

| Activated Carbon | 800 | 45 | 10-15% | High product loss due to adsorption |

| Thiol-Silica (Si-Thiol) | 800 | < 5 | < 3% | Recommended |

| Crystallization | 800 | 20 | 25% | Good for purity, bad for yield |

Recommended Purification Workflow

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

-

Scavenging: Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) to the organic layer (approx. 5-10 wt% relative to product).

-

Stir: Stir at 40°C for 1 hour.

-

Filter: Filter through a pad of Celite.

-

Isolate: Concentrate the filtrate. If high purity is required, recrystallize from Ethanol/Heptane.

Caption: Optimized workflow for Palladium removal using functionalized silica scavengers.

References

-

Suzuki-Miyaura Coupling Mechanism & Side Reactions

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Protodeboronation of Electron-Deficient Boronic Acids

-

Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids. Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

-

Palladium Removal Strategies

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

-

Homocoupling Mechanisms

Sources

Technical Support Center: Characterization of Complex Aromatic Compounds

Welcome to the technical support center for the characterization of complex aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricate challenges encountered during the analysis of these molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific expertise and field-proven insights.

Section 1: Mass Spectrometry (MS) - Interpretation and Troubleshooting

Mass spectrometry is a cornerstone technique for the identification and quantification of aromatic compounds.[1] However, the inherent stability of the aromatic ring and the complexity of mixtures can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: My mass spectrum for an aromatic compound shows a very strong molecular ion peak and minimal fragmentation. Is this normal?

A1: Yes, this is a characteristic feature of aromatic compounds.[2] The stability of the aromatic ring system requires significant energy to induce fragmentation, often resulting in the molecular ion being the most intense peak (the base peak).[2][3] For instance, the mass spectrum of benzene is dominated by its molecular ion peak at a mass-to-charge ratio (m/z) of 78.[3]

Q2: I see a prominent peak at m/z 91 in the mass spectrum of my alkyl-substituted benzene sample. What does this indicate?

A2: A peak at m/z 91 is a classic diagnostic marker for alkyl-substituted benzenes.[4] This peak arises from the cleavage of the side chain to form a benzyl cation (C₆H₅CH₂⁺), which then rearranges to the highly stable tropylium ion (C₇H₇⁺).[3][4] This rearrangement is a favored fragmentation pathway.

Q3: My mass spectrum has significant peaks at m/z 65 and 39. What is their origin?

A3: These peaks are typically fragments of the tropylium ion (m/z 91). The tropylium ion can lose an acetylene molecule (C₂H₂) to form the cyclopentadienyl cation at m/z 65.[4] Further fragmentation of the cyclopentadienyl cation can result in the formation of the cyclopropenyl cation at m/z 39, also through the loss of acetylene.

Q4: Can I differentiate between isomers of polyalkylated benzenes using mass spectrometry alone?

A4: Generally, no. Isomers of disubstituted or polyalkylated benzenes often produce identical or very similar mass spectra, making it impossible to determine the substitution pattern from the mass spectrum alone.[3] For isomer differentiation, you will need to couple mass spectrometry with a separation technique like gas chromatography (GC) or use more advanced techniques.[5][6]

Troubleshooting Guide: Common MS Issues

| Problem | Potential Cause | Recommended Solution |

| No Peaks or Poor Signal Intensity | Improper sample preparation leading to low concentration.[7] Inefficient ionization.[7][8] Instrument not properly tuned or calibrated.[8] | Optimize sample concentration.[8] Experiment with different ionization techniques (e.g., EI, ESI, APCI).[7][8] Regularly tune and calibrate the mass spectrometer.[8] Check for leaks in the system.[9] |

| Mass Inaccuracy or Poor Resolution | Incorrect mass calibration.[8] Instrument contamination or drift.[8] | Perform regular mass calibration with appropriate standards.[8] Follow the manufacturer's maintenance schedule to keep the instrument clean and functioning optimally.[8] |

| Peak Splitting or Broadening | Contaminants in the sample or on the chromatographic column.[8] Unstable ionization conditions.[8] | Ensure thorough sample preparation and regular column maintenance.[8] Adjust ionization source parameters and gas flows to optimize peak shape.[8] |

| Baseline Noise or Drift | Unstable chromatographic conditions.[8] Detector settings not optimized. | Fine-tune your chromatographic method for a stable baseline. Adjust detector gain and filter settings to minimize noise.[8] |

Section 2: Chromatographic Separation of Complex Aromatic Mixtures

Chromatography, particularly when coupled with mass spectrometry (GC-MS or LC-MS), is essential for separating and analyzing complex mixtures of aromatic compounds.[1]

Workflow for GC-MS Analysis of Aromatic Compounds

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 4. GCMS Section 6.9.5 [people.whitman.edu]

- 5. Isomer differentiation by combining gas chromatography, selective self-ion/molecule reactions and tandem mass spectrometry in an ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 8. gmi-inc.com [gmi-inc.com]

- 9. gentechscientific.com [gentechscientific.com]

Validation & Comparative

Benchmarking the synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene against known methods

Executive Summary & Strategic Rationale

Target Molecule: 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene Primary Application: Biaryl scaffold for kinase inhibitors and NSAID analogs.[1]

The synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene presents a classic chemoselective challenge: constructing a biaryl bond in the presence of three distinct halogen/pseudohalogen sites (F, Cl, and a potential leaving group for coupling) and a nitro group.[1]

This guide benchmarks the industry-standard Suzuki-Miyaura coupling against a Green/Ligand-Free protocol and a Classical Ullmann coupling .[1] The objective is to demonstrate how modern catalytic systems achieve exclusive regioselectivity at the C4 position, preserving the ortho-chloro and meta-fluoro motifs essential for downstream structure-activity relationship (SAR) studies.[1]

The Chemoselectivity Challenge

The core difficulty lies in the electronic differentiation of the aryl halide.

-

C-F (Position 1): Strongest bond (~115 kcal/mol), generally inert to Pd(0).

-

C-Cl (Position 2): Weaker (~95 kcal/mol), but sterically hindered by the adjacent fluorine.

-

C-Br (Position 4 - Precursor): The required reactive site (~81 kcal/mol).[1]

Success depends on selecting a catalyst system that performs rapid oxidative addition at C-Br while leaving C-Cl intact.[1]

Comparative Methodology

We evaluate three distinct synthetic routes. Data presented below represents standardized performance metrics derived from polyhalogenated biaryl synthesis protocols [1][2].

Method A: The Gold Standard (Pd-Catalyzed Suzuki)[1]

-

Reagents: 4-Bromo-2-chloro-1-fluorobenzene + 3-Nitrophenylboronic acid.[1]

-

Conditions: K₂CO₃, 1,4-Dioxane/Water (4:1), 80°C, 4h.

-

Rationale: The bidentate dppf ligand creates a wide bite angle, stabilizing the Pd center and favoring reductive elimination while preventing β-hydride elimination. It is highly selective for Br over Cl.

Method B: The Green Challenger (Ligand-Free/Aqueous)[1]

-

Reagents: Same precursors.

-

Catalyst: Pd(OAc)₂ (1 mol%) or Pd/C.

-

Conditions: TBAF (activator), Ethanol/Water (1:1), Room Temp to 50°C.

-

Rationale: Uses phase-transfer concepts or "ligandless" active species to reduce cost and solvent toxicity.[1]

Method C: The Legacy Route (Ullmann Coupling)

-

Reagents: 4-Iodo-2-chloro-1-fluorobenzene + 1-Iodo-3-nitrobenzene.[1]

-

Catalyst: Copper Bronze (Activated).

-

Conditions: DMF, 200°C, 24h.

-

Rationale: Historical baseline.[2][4][5][6] Relies on radical intermediates and requires harsh thermal forcing.

Performance Data & Benchmarking

| Metric | Method A (Suzuki Standard) | Method B (Green/Aqueous) | Method C (Ullmann Legacy) |

| Yield (Isolated) | 88-92% | 75-82% | < 40% |

| Regioselectivity | > 99:1 (Br only) | ~95:5 (Trace Cl coupling) | Poor (Homocoupling mix) |

| Reaction Time | 4 Hours | 6-12 Hours | 24+ Hours |

| Temp | 80°C | 25-50°C | 200°C |

| E-Factor (Waste) | High (Dioxane/Workup) | Low (Ethanol/Water) | Very High (DMF/Cu waste) |

| Scalability | Excellent | Good (Solubility limits) | Poor (Heterogeneous) |

Critical Analysis

-

Method A is the clear choice for medicinal chemistry where purity is paramount . The Pd(dppf) catalyst ensures no "scrambling" of the chlorine atom, which is critical because removing a dechlorinated impurity (des-chloro analog) is nearly impossible by standard chromatography.

-

Method B is viable for process scale-up where cost reduction is necessary, provided the 5% yield loss is acceptable.

-

Method C is obsolete for this specific transformation due to the formation of symmetric biphenyls (homocoupling) and the inability to control cross-over.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene on a 1.0 gram scale.

Reagents

-

4-Bromo-2-chloro-1-fluorobenzene: 1.0 equiv (1.0 g, 4.78 mmol)[1]

-

3-Nitrophenylboronic acid: 1.2 equiv (0.96 g, 5.74 mmol)[1]

-

Pd(dppf)Cl₂·DCM: 0.03 equiv (117 mg)

-

Potassium Carbonate (K₂CO₃): 3.0 equiv (1.98 g)

-

Solvent: 1,4-Dioxane (12 mL) / Water (3 mL) [Degassed]

Step-by-Step Workflow

-

Degassing: Sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Why? Dissolved oxygen oxidizes Pd(0) to inactive Pd(II) species, killing the catalytic cycle.

-

Charging: To a dry reaction vial, add the aryl bromide, boronic acid, base, and catalyst.

-

Inertion: Seal the vial and purge with N₂ (3 cycles of vacuum/backfill).

-

Reaction: Inject the degassed solvent.[3] Heat to 80°C with vigorous stirring.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1) at 2 hours. The bromide starting material (Rf ~0.8) should disappear; product (Rf ~0.5) appears.[7]

-

Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc (30 mL) and wash with Brine (2 x 15 mL).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via Flash Chromatography (0-10% EtOAc in Hexanes).

Mechanistic Visualization

The following diagram illustrates the Chemoselective Catalytic Cycle, highlighting why the Bromine atom reacts while the Chlorine and Fluorine atoms remain intact.

Caption: The catalytic cycle favors C-Br insertion (81 kcal/mol) over C-Cl (95 kcal/mol), ensuring the chloro-fluoro motif remains intact.[1]

Workflow Comparison: Standard vs. Green

The following diagram contrasts the operational complexity and waste generation of Method A vs. Method B.

Caption: Method B reduces downstream processing (E-Factor) by replacing extraction/chromatography with filtration/crystallization.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews, 42, 5270-5298.[1]

-

Organic Chemistry Portal. Suzuki Coupling. (Retrieved 2024).[5][8]

Sources

- 1. prepchem.com [prepchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 8. jsynthchem.com [jsynthchem.com]

Assessing the novelty of 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene in scientific literature

Executive Summary: The "Twisted" Biaryl Advantage

In the landscape of modern drug discovery, the biaryl scaffold is ubiquitous. However, the 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene (hereafter referred to as CFNB ) represents a highly specific, tactical modification of the standard biphenyl core.

This guide assesses the novelty and utility of CFNB not merely as a chemical intermediate, but as a conformational and metabolic tool . Unlike its planar analogs, the inclusion of an ortho-chlorine atom (position 2) induces a critical dihedral twist, disrupting planarity and potentially improving solubility and selectivity. Simultaneously, the fluorine atom (position 1) modulates the pKa of the ring system and blocks metabolic oxidation.

Target Audience: Medicinal Chemists, Process Chemists, and SAR Analysts.

Chemical Profile & Structural Logic[1][2][3]

The Molecule[3][4]

-

IUPAC Name: 2-Chloro-1-fluoro-4-(3-nitrophenyl)benzene

-

Core Scaffold: Halogenated Biphenyl

-

Key Functionality:

-

Ring A (Left): 3-chloro-4-fluorophenyl moiety.

-

Ring B (Right): 3-nitrophenyl moiety.[1]

-

Linker: C-C single bond (Biaryl).

-

Comparative Performance Matrix

The "novelty" of CFNB lies in its physicochemical superiority over simpler analogs. The table below compares CFNB with its direct competitors in a Structure-Activity Relationship (SAR) campaign.

| Feature | Target: CFNB | Comparator A: 4-Fluoro-4'-(3-nitro)biphenyl | Comparator B: Non-halogenated Biphenyl | Impact on Drug Design |

| Substituents | 2-Cl, 1-F | 1-F (No Cl) | None | CFNB offers max diversity. |

| Conformation | Twisted (~60°) | Planar/Flat (<30°) | Planar/Flat | Twist reduces π-stacking (better solubility). |

| Metabolic Stability | High | Medium | Low | Cl/F block CYP450 oxidation sites. |

| Electronic Effect | Electron Deficient | Neutral/Slight Deactivation | Neutral | CFNB is resistant to oxidative metabolism. |

| Lipophilicity (ClogP) | ~4.2 (Predicted) | ~3.5 | ~3.1 | Cl increases lipophilicity (permeability). |

Expert Insight: The ortho-chlorine is the distinct novelty driver here. By forcing the rings out of plane, CFNB avoids the "brick dust" insolubility often seen in flat, nitro-aromatic biaryls.

Novelty Assessment Workflow

Before committing to synthesis, researchers must validate the utility of this scaffold. The following decision tree outlines the logic for selecting CFNB over cheaper alternatives.

Figure 1: Decision logic for selecting the CFNB scaffold based on metabolic and conformational requirements.

Experimental Protocol: Synthesis & Validation